Asocainol
Overview
Description
Asocainol is a class 1a anti-arrhythmic compound known for its ability to modulate cardiac electrophysiological properties. It is chemically identified as (±)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz(d,f)azonine-1-ol . This compound has been studied for its potential to treat arrhythmias by influencing sodium and calcium ion channels in the heart .
Mechanism of Action
Target of Action
Asocainol, an antiarrhythmic compound, primarily targets the sodium (Na+) and calcium (Ca2+) channels in the myocardium . It exerts mixed Na±, Ca2±, and Mg2±antagonistic effects in mammalian ventricular myocardium .
Mode of Action
This compound interacts with its targets by inhibiting the slow Ca2+ influx and interfering with the fast inward Na+ current . This dual inhibitory action on both transmembrane Na+ and Ca2+ conductivities makes this compound a rather efficient antiarrhythmic agent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the Na+ and Ca2+ channels. This compound lowers Ca2±dependent contractile force as it reduces upstroke velocity, overshoot, and duration of Ca2±mediated action potentials . Moreover, Mg2±induced membrane activity is suppressed by this compound .
Result of Action
The molecular and cellular effects of this compound’s action include a concentration-dependent negative inotropic action due to an inhibitory influence on the slow Ca2+ influx . Depression of contractility is always accompanied by marked alterations of normal Na±carried
Biochemical Analysis
Biochemical Properties
Asocainol plays a significant role in biochemical reactions, particularly in the inhibition of sodium (Na+) channels. It interacts with various enzymes and proteins involved in cardiac electrophysiology. The compound inhibits the fast and slow inward Na+ currents, which are crucial for the propagation of action potentials in cardiac cells . This inhibition is achieved through binding interactions with the Na+ channels, altering their conformation and reducing their permeability to Na+ ions . Additionally, this compound has been shown to affect the activity of enzymes involved in the metabolism of cardiac cells, although the specific enzymes and their interactions require further elucidation.
Cellular Effects
This compound exerts profound effects on various types of cells, particularly cardiac myocytes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cardiac cells, this compound reduces the maximum rate of rise of the action potential (V_max), decreases the action potential amplitude, and shortens the action potential duration at 50% repolarization These effects are attributed to its inhibitory action on Na+ channels, which play a critical role in the initiation and propagation of action potentials
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Na+ channels. This compound binds to these channels, inhibiting their function and reducing Na+ influx into the cells . This inhibition leads to a decrease in the excitability of cardiac cells, thereby preventing arrhythmias. The compound’s stereoselectivity has been observed, with the (+)-enantiomer being more potent than the (-)-enantiomer . This stereoselective binding suggests that this compound’s molecular interactions are highly specific and dependent on the conformation of the Na+ channels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under experimental conditions, with its inhibitory effects on Na+ channels being sustained over prolonged periods . The reversibility of its effects varies, with some studies indicating partial reversibility after drug-free superfusion for several hours
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In guinea-pig ventricular myocytes, the compound exhibits a concentration-dependent reduction in the maximum rate of rise of the action potential (V_max) and action potential amplitude . At higher doses, this compound can cause significant suppression of cardiac excitability, leading to potential toxic effects. Threshold effects have been observed, with lower doses being effective in preventing arrhythmias without causing adverse effects . The dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cardiac electrophysiology. It interacts with enzymes and cofactors that modulate Na+ channel activity and cardiac cell metabolism . The compound’s effects on metabolic flux and metabolite levels are areas of ongoing research. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to cardiac tissues, where it exerts its anti-arrhythmic effects. The compound’s distribution within the body is influenced by its physicochemical properties, including its lipid-water partition coefficient and degree of ionization . These factors determine its ability to penetrate cell membranes and reach its target sites.
Subcellular Localization
This compound’s subcellular localization is primarily within the cardiac myocytes, where it targets Na+ channels on the cell membrane . The compound’s activity is influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and optimizing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic asocainol involves several steps, starting from the appropriate dibenzazonine derivatives. The process typically includes the following steps:
Formation of the Dibenzazonine Core: This involves the cyclization of appropriate precursors to form the dibenzazonine skeleton.
Introduction of Functional Groups: Methoxy and phenethyl groups are introduced through various substitution reactions.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Asocainol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Various substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various alcohols and amines .
Scientific Research Applications
Chemistry: Asocainol serves as a model compound for studying ion channel modulation and electrophysiological properties.
Biology: It is used in research to understand the mechanisms of ion channel regulation in cardiac cells.
Medicine: this compound is investigated for its potential to treat cardiac arrhythmias by modulating sodium and calcium ion channels.
Industry: The compound’s unique properties make it a candidate for developing new anti-arrhythmic drugs
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic and anti-arrhythmic agent that primarily blocks sodium channels.
Verapamil: A calcium channel blocker used to treat hypertension and arrhythmias.
Procainamide: Another class 1a anti-arrhythmic agent with similar electrophysiological effects
Uniqueness of Asocainol
This compound’s uniqueness lies in its dual action on both sodium and calcium ion channels, which is not commonly observed in other anti-arrhythmic agents. This dual action provides a broader spectrum of electrophysiological effects, making it a valuable compound for treating complex arrhythmias .
Properties
IUPAC Name |
4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORHSKBXWWSQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868434 | |
Record name | 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77400-65-8 | |
Record name | Asocainol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77400-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asocainol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077400658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASOCAINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J40338OKKT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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